

Utreloxastat's Efficacy in Modulating 15-Lipoxygenase Activity: A Comparative Analysis

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Compound of Interest

Compound Name: Utreloxastat

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This guide provides a comprehensive comparison of **Utreloxastat** (formerly PTC857) and other key inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress and inflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, details experimental methodologies for assessing 15-LOX inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Utreloxastat and 15-LOX Inhibition

Utreloxastat is an orally active and blood-brain barrier-permeable small molecule developed as an inhibitor of 15-lipoxygenase.[1] 15-LOX is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in a variety of physiological and pathological processes, including inflammation, oxidative stress, and ferroptosis, an iron-dependent form of programmed cell death.[2][3] By inhibiting 15-LOX, **Utreloxastat** aims to reduce oxidative stress and prevent downstream cellular damage, which has been a therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5]

While preclinical studies have described **Utreloxastat** as a potent 15-LOX inhibitor, specific inhibitory concentration (IC50) values from these studies are not readily available in the public domain.[6][7] However, a first-in-human, Phase 1 clinical trial demonstrated that **Utreloxastat**

was safe and well-tolerated in healthy volunteers.[5][8] A subsequent Phase 2 trial (CARDINALS) in ALS patients, however, did not meet its primary or secondary endpoints for efficacy.

This guide aims to contextualize the therapeutic potential of **Utreloxastat** by comparing its qualitative descriptions of potency with the quantitative data available for other well-characterized 15-LOX inhibitors.

Comparative Analysis of 15-LOX Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of alternative 15-LOX inhibitors. A lower IC₅₀ value indicates greater potency.

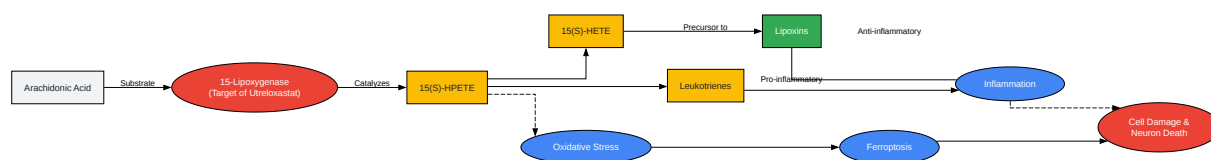
Inhibitor	IC50 Value (μM)	Target	Notes
Utreloxastat (PTC857)	Not Publicly Available	15-Lipoxygenase	Described as a "potent" inhibitor in preclinical studies. Weak inhibitor of CYP1A2 and 2B6 (IC50 >5.3 μM).[6]
Compound 9c (i472)	0.19	15-LOX-1	A potent inhibitor with a novel substituent pattern.[9]
ML351	0.200	Human 12/15-LOX	Nanomolar potency against human 12/15-LOX and protective in a mouse model of ischemic stroke.[10]
MLS000327069	0.34 ± 0.05	h15-LOX-2	Mixed-type, non-reductive inhibitor with >50-fold selectivity versus other LOX and COX enzymes.
MLS000327186	0.53 ± 0.04	h15-LOX-2	Structurally related to MLS000327069 with similar selectivity.
MLS000099089	3.4 ± 0.5	h12/15-LOX	Mixed inhibitor with selectivity over other LOX and COX enzymes.
Compound 26	7.1	15-LOX	A competitive inhibitor from a series of 6-benzyloxysalicylate analogues.[4]
Compound 24	11.5	15-LOX	From a series of 3,6-diphenylimidazo[2,1-

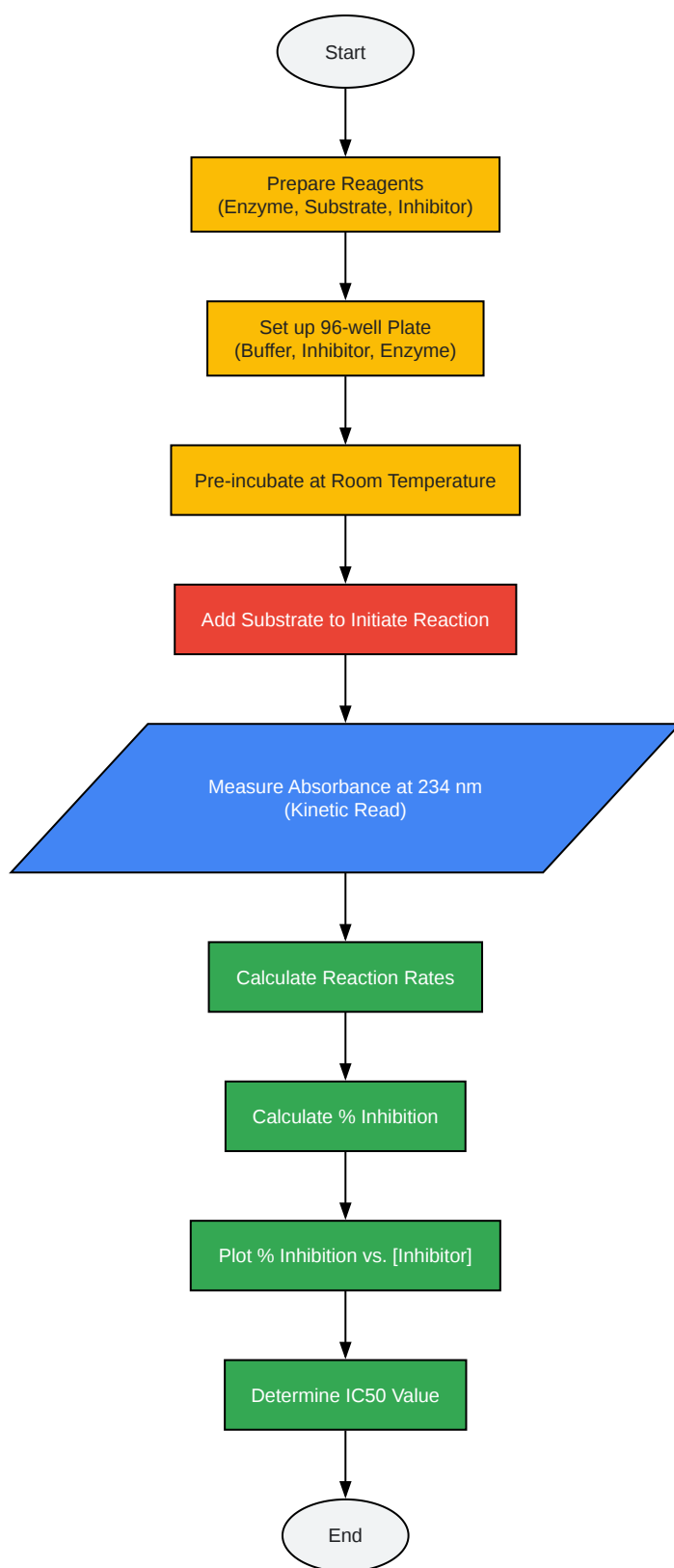
b]thiazol-5-amine
analogues.[4]

Coumarin Derivative (Compound 10)	34.75% inhibition at 12.7 μ M	15-LOX	Showned more affinity for human 5-LOX than 15-LOX in molecular docking studies.[4]
Indolebutyric acid (IBA)	17.82	LOX	General LOX inhibitor.
Indoleacetic acid (IAA)	42.98	LOX	General LOX inhibitor.
Coumarin Derivative (Compound 11)	65	LOX	General LOX inhibitor. [4]

Signaling Pathway of 15-Lipoxygenase

The following diagram illustrates the central role of 15-LOX in the arachidonic acid cascade and its downstream effects, including the production of pro- and anti-inflammatory mediators and the induction of ferroptosis.





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